molecular formula C4H6N4O B13446679 1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime

1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime

Cat. No.: B13446679
M. Wt: 126.12 g/mol
InChI Key: WEPGNDVKRLIGJQ-FARCUNLSSA-N
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Description

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with hydroxylamine. One common method involves the use of a condensation reaction where the triazole is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms such as amines.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal agents, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: A precursor in the synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine.

    1,2,4-triazole: A parent compound with similar structural features.

    Hydroxylamine: A key reagent in the synthesis of the compound.

Uniqueness

N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research fields .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

(NE)-N-[(2-methyl-1,2,4-triazol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C4H6N4O/c1-8-4(2-7-9)5-3-6-8/h2-3,9H,1H3/b7-2+

InChI Key

WEPGNDVKRLIGJQ-FARCUNLSSA-N

Isomeric SMILES

CN1C(=NC=N1)/C=N/O

Canonical SMILES

CN1C(=NC=N1)C=NO

Origin of Product

United States

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